

Physicochemical Properties of 4-Bromo-3-chloro-2-fluoroaniline

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Compound of Interest

Compound Name: *4-Bromo-3-chloro-2-fluoroaniline*

Cat. No.: *B037690*

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Chemical Identity:

- CAS Number: 115843-99-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₄BrClFN[\[1\]](#)[\[2\]](#)
- Molecular Weight: 224.46 g/mol [\[2\]](#)
- Physical State: Solid[\[3\]](#)

This technical guide provides a summary of the known physical and chemical properties of **4-Bromo-3-chloro-2-fluoroaniline**, a halogenated aniline derivative. Due to a lack of experimentally determined data in publicly available literature, this guide also presents predicted values for key physical characteristics. These predictions are generated using established computational models and can serve as valuable estimates for experimental design and execution.

Quantitative Physical Characteristics

The following table summarizes the available and predicted physical properties of **4-Bromo-3-chloro-2-fluoroaniline**.

Property	Value	Source
Melting Point	53.2 °C (Predicted)	ChemSpider
Boiling Point	258.9 °C at 760 mmHg (Predicted)	ChemSpider
Density	1.8 g/cm³ (Predicted)	ChemSpider
Solubility in Water	1.1 g/L (Predicted)	ChemSpider
Vapor Pressure	0.0±0.5 mmHg at 25°C (Predicted)	ChemSpider
Refractive Index	1.6 (Predicted)	ChemSpider
Purity	≥98%	[1] [3]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Spectral Data

While specific spectral data for **4-Bromo-3-chloro-2-fluoroaniline** is not readily available in the searched databases, researchers can anticipate the following characteristic spectral features based on its structure:

- ¹H NMR: The spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine, chlorine, fluorine, and amine substituents on the benzene ring.
- ¹³C NMR: The spectrum would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts determined by the electronic effects of the attached halogen and amine groups.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring. The presence of C-Br, C-Cl, and C-F bonds would also give rise to specific absorption bands in the fingerprint region.

- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic patterns of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens.

Experimental Protocols for Physical Property Determination

For researchers wishing to experimentally determine the physical properties of **4-Bromo-3-chloro-2-fluoroaniline**, the following general protocols can be adapted.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of **4-Bromo-3-chloro-2-fluoroaniline** is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.

Methodology:

- A small amount of the sample is placed in a distillation flask.
- The apparatus is connected to a vacuum source to reduce the internal pressure.

- The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated.

Density Determination

The density of a solid can be determined using the displacement method.

Methodology:

- A known mass of **4-Bromo-3-chloro-2-fluoroaniline** is weighed accurately.
- A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
- The volume of the solid is the difference between the final and initial liquid levels.
- The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

The solubility of **4-Bromo-3-chloro-2-fluoroaniline** can be determined in various solvents.

Methodology:

- A known volume of a selected solvent is placed in a flask.
- Small, accurately weighed portions of the solid are added to the solvent with continuous stirring at a constant temperature.
- The addition is continued until a saturated solution is formed (i.e., no more solid dissolves).
- The total mass of the dissolved solid is recorded, and the solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Logical Relationships in Synthesis

The synthesis of **4-Bromo-3-chloro-2-fluoroaniline** typically involves a multi-step process starting from a simpler aniline derivative. The logical workflow for such a synthesis is depicted below.



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Caption: A generalized synthetic workflow for **4-Bromo-3-chloro-2-fluoroaniline**.

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